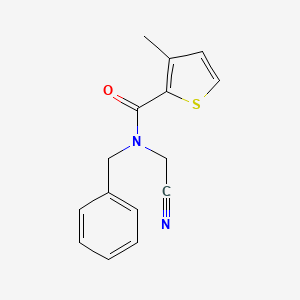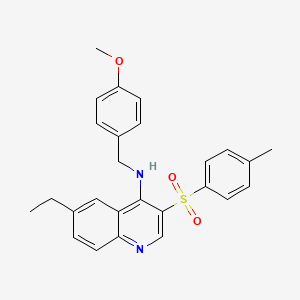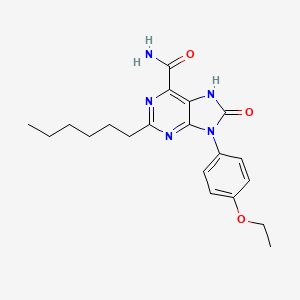![molecular formula C8H7NO3 B2799311 4-methoxybenzo[d]oxazol-2(3H)-one CAS No. 40925-62-0](/img/structure/B2799311.png)
4-methoxybenzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzo[d]oxazol-2(3H)-one is a chemical compound with the CAS Number: 40925-62-0 . It has a molecular weight of 165.15 .
Synthesis Analysis
The synthesis of oxazol-2(3H)-ones, including this compound, can be achieved from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C8H7NO3 . The InChI Code for this compound is 1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) .Chemical Reactions Analysis
Oxazol-2(3H)-ones play a significant role in the fields of organic synthesis and drug development . The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Analytical Chemistry and Antioxidant Activity
Research in analytical chemistry, particularly focusing on determining antioxidant activity, discusses various tests and methods used to analyze antioxidants in different samples. These methodologies could be applicable to studying the antioxidant potential of 4-methoxybenzo[d]oxazol-2(3H)-one if it possesses such properties (Munteanu & Apetrei, 2021).
Environmental Impact of Organic Compounds
The environmental fate, behavior, and impact of organic compounds, including parabens (which share a similar benzoate structure), have been extensively reviewed. Understanding the environmental persistence, bioaccumulation, and potential ecotoxicological effects of related compounds could shed light on the environmental implications of this compound (Haman et al., 2015).
Pharmaceutical Impurities and Synthesis
Research on the synthesis of pharmaceuticals and their impurities, including the development of novel synthetic routes and the identification of impurities in drugs, could be relevant for understanding how this compound might be synthesized or identified as an impurity in pharmaceutical contexts (Saini et al., 2019).
Materials Science: Plastic Scintillators and Polymers
In materials science, the use of polymethyl methacrylate and other polymers for developing plastic scintillators, with various luminescent dyes, suggests potential applications in developing materials with specific optical properties. The compatibility of this compound with such systems could be explored for its potential use in materials with desired luminescent or scintillation properties (Salimgareeva & Kolesov, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for 4-methoxybenzo[d]oxazol-2(3H)-one are not mentioned in the search results, the compound’s role in the synthesis of oxazol-2(3H)-ones and its potential as a small-molecule inhibitor of chromodomain protein CDYL suggest it may have applications in organic synthesis and drug development .
Propriétés
IUPAC Name |
4-methoxy-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLOSPLLWFJNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2799236.png)

![5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2799241.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2799250.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)